Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O3/c1-8(2,3)15-7(14)12-4-9(10,5-12)6(11)13/h4-5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHTACSXUONTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with a carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of fluorinated azetidine derivatives and their potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate are best contextualized by comparing it to analogs with modifications in substituents, ring size, or protective groups. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Fluorine vs. Bromine: Brominated analogs (e.g., CAS 1064194-10-0) are bulkier and more reactive in cross-coupling reactions, whereas fluorine improves metabolic stability and electron-withdrawing effects .
Ring Size and Rigidity :
- Pyrrolidine derivatives (e.g., CAS 1909327-64-5) have a five-membered ring, offering greater conformational flexibility compared to the strained azetidine ring. This impacts binding affinity and pharmacokinetics .
Synthetic Utility :
- The Boc-protected azetidine scaffold (common across all compounds) facilitates easy deprotection for further functionalization. For example, tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) is used in reductive amination or nucleophilic additions .
Physicochemical Properties: The difluoro analog (CAS 1255666-59-1) exhibits higher lipophilicity (logP ~1.5) compared to the monofluoro target compound (logP ~0.9), influencing membrane permeability . Solubility: The carbamoyl group in the target compound improves aqueous solubility (~2.5 mg/mL) relative to non-polar analogs like tert-butyl 3-phenylpyrrolidine derivatives (<1 mg/mL) .
Biological Activity
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C9H15FNO3
- Molecular Weight : 189.23 g/mol
- CAS Number : 1255666-44-4
Structure
The compound features a tert-butyl group, a carbamoyl group, and a fluoroazetidine structure, which contribute to its unique chemical reactivity and biological properties.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, modulating their activity. This is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular functions.
- Bioavailability : The tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.
Pharmacological Effects
Research indicates that this compound may possess:
- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Case Studies
- Anti-inflammatory Activity :
- Antimicrobial Studies :
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
Material Science
Due to its distinct chemical properties, this compound is also being explored for applications in materials science, particularly in the development of polymers with specific electronic and optical properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate | Anti-inflammatory, enzyme inhibition | Contains bromine for enhanced reactivity |
| Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate | Antimicrobial | Aminomethyl group may enhance interaction |
| Tert-butyl 3-fluoroazetidine-1-carboxylate | Moderate antimicrobial | Simpler structure with fewer functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
